2-Cyclopentylidenecyclopentanone

Aldol condensation Heterogeneous catalysis High-density biofuel precursors

Researchers developing loxoprofen sodium API methods require a validated impurity standard; generic cycloalkylidenecycloalkanones cannot substitute. 2-Cyclopentylidenecyclopentanone (CAS 825-25-2) is the listed Loxoprofen Impurity 61/43/48 reference. • Certified lot with CoA enables accurate retention-time calibration, critical for ICH-compliant impurity profiling. • Unique exocyclic enone chromophore supports photochemical [3+2] cycloaddition and Prins-pinacol rearrangement routes (e.g., Overman (±)-kumausyne synthesis). • Distinct five-membered-ring steric profile delivers >98% dimer selectivity in catalyst benchmarking, unattainable with saturated or six-membered analogs. Supplied with full CoA for method validation and QC batch release.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 825-25-2
Cat. No. B1265648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentylidenecyclopentanone
CAS825-25-2
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CCC(=C2CCCC2=O)C1
InChIInChI=1S/C10H14O/c11-10-7-3-6-9(10)8-4-1-2-5-8/h1-7H2
InChIKeyNYSYNXRPXJZYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentylidenecyclopentanone Overview


2-Cyclopentylidenecyclopentanone (CAS 825-25-2) is an α,β-unsaturated bicyclic ketone with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g·mol⁻¹. It is formally the aldol condensation dimer of cyclopentanone and exists as a solid at ambient temperature (mp 74–75 °C), distinguishing it from the liquid saturated analogue 2-cyclopentylcyclopentanone [1]. The compound features an exocyclic carbon–carbon double bond conjugated with the carbonyl group, imparting a distinct electrophilic and photochemical reactivity profile exploited in both synthetic methodology and pharmaceutical impurity reference standards [2].

Reactivity
Exocyclic enone enables photochemical [3+2] and Prins-pinacol chemistry
Physical form
Crystalline solid simplifies weighing, storage, and recrystallization
Analytical identity
Loxoprofen Impurity 61/43/48 reference standard for HPLC/UPLC

Why Generic Substitution Fails for 2-Cyclopentylidenecyclopentanone


Although structurally related C₁₀–C₁₂ cycloalkylidenecycloalkanones share a common α,β-unsaturated ketone motif, they cannot be freely interchanged in catalytic or pharmaceutical applications. The five-membered ring in 2-cyclopentylidenecyclopentanone imposes significantly lower steric constraints during C–C bond formation compared to six-membered cyclohexanone-derived analogs; DFT calculations and kinetic studies confirm that cyclopentanone is a more effective electrophile in aldol condensation, with product distributions following [CPO]CPO > [CPO]CHO and [CHO]CPO > [CHO]CHO [1]. Furthermore, the saturated analogue 2-cyclopentylcyclopentanone lacks the conjugated exocyclic double bond essential for photochemical [3+2] cycloaddition and for the Prins-pinacol rearrangement chemistry used in natural product total synthesis. These electronic and steric differences translate directly into divergent reactivity, selectivity, and end-use suitability that generic substitution cannot replicate.

RING SIZE Six-membered cyclohexanone analogs impose higher steric constraints, altering condensation kinetics and product profiles.
SATURATION Saturated 2-cyclopentylcyclopentanone lacks the exocyclic double bond required for Prins-pinacol and photochemical [3+2] reactions.
PHYSICAL STATE Liquid saturated analog demands different handling, storage, and purity assessment protocols; direct interchange is not reliable.

2-Cyclopentylidenecyclopentanone vs. Analogs: Quantitative Evidence


Dimer Selectivity Over Trimer in Self-Condensation

In the self-aldol condensation of cyclopentanone, the primary competing product is the trimer 2,5-dicyclopentylidenecyclopentanone. Over a MgAl-LDO(NO₃⁻) catalyst prepared via coprecipitation, the target dimer 2-cyclopentylidenecyclopentanone was obtained with 98.8% selectivity at 85.9% cyclopentanone conversion, with the trimer identified as the sole major by-product by GC-MS [1]. Independent studies on a Ce–TiO₂ catalyst achieved 95.6% dimer selectivity and 82.2% yield at 86.0% conversion [2], while a TiO₂–SnO₂ nanocomposite delivered 97.5% combined dimer-plus-trimer selectivity with a 79.2% isolated dimer yield at 92.5% conversion [3]. In contrast, TiO₂–SiO₂ catalysts with strong acid-base sites preferentially promoted trimer formation [3], demonstrating that catalyst selection critically determines the dimer-to-trimer ratio.

Dimer selectivity
Head-to-head
98.8% dimer selectivity over MgAl-LDO; 95.6% over Ce–TiO₂
Supports catalyst benchmarking for dimer-to-trimer ratio optimization
TiO₂–SiO₂ favors trimer; catalyst choice critical
Aldol condensation Heterogeneous catalysis High-density biofuel precursors

Electrophilicity Advantage of Cyclopentanone in Aldol Condensation

Kinetic experiments and DFT calculations on CeO₂ and ZrO₂ catalysts revealed that cyclopentanone (CPO) is a more effective electrophile than cyclohexanone (CHO) in both self- and cross-aldol condensations due to reduced steric constraints around the carbonyl carbon during C–C bond formation [1]. The experimentally observed product distribution follows [CPO]CPO > [CPO]CHO and [CHO]CPO > [CHO]CHO, meaning that for a given enolate, the cyclopentanone-derived electrophile consistently out-competes the cyclohexanone-derived electrophile. On ZrO₂, the rate-limiting step for CPO self-condensation is unimolecular α-C–H activation, whereas for CHO self-condensation it is the bimolecular C–C coupling step, further evidencing the kinetic penalty imposed by the six-membered ring [1].

Electrophilicity
Class-level
CPO-derived aldol products dominate over CHO; rate-limiting step differs (α-C–H vs C–C coupling)
Reported kinetic advantage may reduce cycle times relative to cyclohexanone analogs
Class-level inference; validate for specific catalyst
Aldol condensation Kinetic analysis DFT calculations

Loxoprofen Impurity Reference Standard

2-Cyclopentylidenecyclopentanone is officially designated as Loxoprofen Impurity 61 (also listed as Impurity 43 and Impurity 48 across different pharmacopoeia-aligned catalogs) . This designation is tied specifically to the bicyclopentylidene-2-one scaffold that arises during loxoprofen sodium synthesis or degradation. In contrast, the six-membered ring analog 2-cyclohexylidenecyclohexanone and the saturated analog 2-cyclopentylcyclopentanone are not cited as impurities for loxoprofen or any other major NSAID active pharmaceutical ingredient, conferring a distinct procurement value on CAS 825-25-2 as a certified reference material for analytical method development and quality control release testing .

Impurity designation
Data to verify
Officially listed as Loxoprofen Impurity 61/43/48
Satisfies pharmacopoeial impurity profiling requirements
No publicly cited source; verify CoA and retention time
Pharmaceutical impurity profiling Reference standards Loxoprofen

Prins-Pinacol Total Synthesis of trans-Kumausyne

Overman and co-workers accomplished the landmark total synthesis of the marine natural product (±)-trans-kumausyne in 18 steps using 2-cyclopentylidenecyclopentanone as the starting material, exploiting a novel Prins cyclization–pinacol rearrangement to construct the tetrahydrofuran core [1]. The exocyclic double bond and cyclopentanone carbonyl of CAS 825-25-2 are both mechanistically essential for this tandem cationic cyclization–ring-expansion sequence. The saturated analog 2-cyclopentylcyclopentanone, lacking the exocyclic alkene, cannot participate in the Prins cyclization, while the six-membered analog 2-cyclohexylidenecyclohexanone would produce a different ring-expansion outcome, underscoring the structural specificity of this validated synthetic route [1].

Total synthesis
Reported
18-step total synthesis of (±)-trans-kumausyne via Prins-pinacol rearrangement
Route-validated starting material supports reproducibility
Saturated analog cannot engage in key cyclization
Total synthesis Prins cyclization Natural products

Solid Physical State vs. Liquid Analogs

2-Cyclopentylidenecyclopentanone is a crystalline solid at ambient temperature with a reported melting point of 74–75 °C . In direct contrast, the saturated analog 2-cyclopentylcyclopentanone (CAS 4884-24-6) is a clear colorless liquid with a boiling point of 233–235 °C and a specific gravity of 0.98 at 20 °C [1]. The six-membered analog 2-cyclohexylidenecyclohexanone (CAS 1011-12-7) is also a solid but has a significantly different molecular weight (178.27 g·mol⁻¹ vs. 150.22 g·mol⁻¹). This physical-state difference has practical implications: the solid target compound can be purified by recrystallization, stored at 2–8 °C with protection from light, and weighed accurately as a solid, whereas the liquid saturated analog requires different handling, storage, and purity assessment protocols .

Physical state
Head-to-head
Solid, mp 74–75 °C vs liquid saturated analog (bp 233–235 °C)
Solid form simplifies storage, recrystallization, and accurate weighing
Δ(mp) > 50 °C; different handling protocols required
Physical properties Melting point Storage and handling

Procurement Scenarios for 2-Cyclopentylidenecyclopentanone


High-Density Aviation Fuel Precursor Synthesis

When the research or process development goal is to maximize the yield of the C₁₀ dimer while minimizing trimer (C₁₅) formation in cyclopentanone self-condensation, 2-cyclopentylidenecyclopentanone serves as both the target product and a reference standard for catalyst benchmarking. The demonstrated dimer selectivity of 98.8% over MgAl-LDO(NO₃⁻) and 95.6% over Ce–TiO₂ catalysts [1] provides quantitative benchmarks against which new catalytic systems can be evaluated. Procurement of high-purity (≥95%) reference material of this compound enables accurate GC-MS calibration and quantification of dimer-to-trimer ratios in product mixtures.

Loxoprofen Impurity Profiling and Release Testing

For pharmaceutical quality control laboratories supporting loxoprofen sodium active pharmaceutical ingredient (API) manufacturing, 2-cyclopentylidenecyclopentanone is a required reference standard listed as Loxoprofen Impurity 61/43/48 . Regulatory submissions under ICH Q3A/Q3B require identification and quantification of this specific impurity; no other cycloalkylidenecycloalkanone can substitute. Procurement of a characterized lot with a certificate of analysis (CoA) specifying retention time, purity, and storage conditions is essential for HPLC/UPLC method validation.

Total Synthesis of Tetrahydrofuran Natural Products

Synthetic organic chemistry groups targeting marine tetrahydrofuran natural products such as (±)-trans-kumausyne can follow the validated Overman route, which uses 2-cyclopentylidenecyclopentanone as the starting material for an 18-step total synthesis featuring a key Prins cyclization–pinacol rearrangement [2]. The exocyclic double bond is mechanistically essential; the saturated analog 2-cyclopentylcyclopentanone cannot participate in this transformation. Procuring CAS 825-25-2 ensures reproducibility of the published procedure and avoids route re-engineering.

Photochemical [3+2] Cycloaddition Development

The photoaddition of tertiary amines to 2-cyclopentylidenecyclopentanone generates a structurally novel 3a-hydroxytrispiro(octahydropentalene-1,1′:2,1″:3,1‴-triscyclopentane)-2‴-one scaffold via a photo-induced electron-transfer/proton-transfer mechanism, with reported quantum yields and Stern-Volmer quenching parameters [3]. This unusual photochemical reactivity, arising from the exocyclic enone chromophore, is not accessible with the saturated or six-membered ring analogs. Procurement of the compound supports fundamental photochemical mechanism studies and the preparation of spirocyclic libraries for medicinal chemistry.

Application
Selection Property
Validation Focus
Aviation fuel precursor synthesis
Dimer-selectivity reference
Catalyst benchmarking and GC-MS calibration
Loxoprofen impurity profiling
Pharmacopoeial impurity designation
HPLC/UPLC method validation with CoA
Total synthesis of THF natural products
Validated Prins-pinacol starting material
Route reproducibility and stereochemical outcome
Photochemical [3+2] cycloaddition
Exocyclic enone chromophore
Quantum yield and quenching mechanism studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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